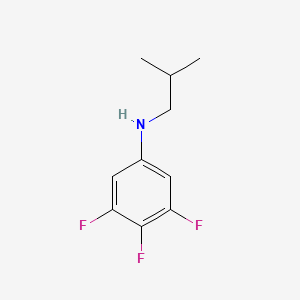

3,4,5-trifluoro-N-(2-methylpropyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are foundational compounds in modern organic chemistry, serving as versatile precursors and intermediates in a multitude of industrial and research applications. nbinno.comresearchgate.net The core structure, featuring an amino group attached to a phenyl ring, provides a reactive site for numerous chemical transformations. nbinno.comwikipedia.org This reactivity makes aniline derivatives indispensable in the synthesis of a wide array of products, including polymers, rubber processing chemicals, dyes, and pigments. wikipedia.orgresearchgate.net

In the pharmaceutical sector, aniline derivatives are critical building blocks for a vast range of therapeutic agents. echemi.com Their structural motifs are found in drugs for treating various conditions, from cardiovascular disorders to cancer. echemi.com The ability to modify the aniline scaffold allows chemists to fine-tune the pharmacological properties of molecules. Similarly, in agrochemical development, these compounds are used to create herbicides and other crop protection agents. nbinno.com The industrial importance of aniline derivatives is underscored by their large-scale use in producing materials like polyurethane foams and high-performance resins. wikipedia.org

Role of Fluorination in Modulating Molecular Properties and Reactivity

Fluorination, the process of introducing fluorine atoms into an organic molecule, has become a pivotal strategy in organic synthesis. numberanalytics.com This is due to fluorine's unique properties, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. numberanalytics.comwikipedia.org The incorporation of fluorine can profoundly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com

Key effects of fluorination include enhancing metabolic stability, increasing lipophilicity (the ability to dissolve in fats and lipids), and improving bioavailability. numberanalytics.com These modifications are highly sought after in medicinal chemistry, as they can lead to more effective drug candidates. numberanalytics.com Fluorination also influences a molecule's electronic properties, which can modulate its reactivity and interactions with biological targets. numberanalytics.comacs.org For instance, the strong electron-withdrawing nature of fluorine can lower the basicity of nearby functional groups, like the amine in aniline, which can make the compound more resistant to oxidative metabolism. The process of creating carbon-fluorine bonds can be achieved through various methods, including electrophilic and nucleophilic fluorination, using specialized reagents. numberanalytics.comlew.ro

Structural Overview of 3,4,5-Trifluoro-N-(2-methylpropyl)aniline

The compound this compound is a fluorinated secondary amine. Its structure consists of an aniline core where three fluorine atoms are substituted on the benzene (B151609) ring at the 3, 4, and 5 positions. A 2-methylpropyl group, also known as an isobutyl group, is attached to the nitrogen atom of the amine.

Below is a table summarizing the key structural and chemical properties of the parent compound, 3,4,5-Trifluoroaniline (B67923), which is the precursor for the title compound.

| Property | Value |

| IUPAC Name | 3,4,5-trifluoroaniline |

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol |

| Melting Point | 61-64 °C |

| CAS Number | 163733-96-8 |

| Appearance | Solid |

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comossila.com

The properties of this compound itself are detailed in the following table.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂F₃N |

| Molecular Weight | 207.20 g/mol |

| Canonical SMILES | CC(C)CNC1=CC(=C(C(=C1)F)F)F |

| InChI Key | BCWCPCDEMYIGID-UHFFFAOYSA-N |

Data sourced from chemical databases.

Contextualizing this compound within Contemporary Organic Synthesis Paradigms

This specific fluorinated aniline derivative is of interest in fields like medicinal and agrochemical research. Its synthesis and potential applications are situated within the modern drive to create molecules with precisely controlled properties. The trifluoro substitution pattern is a deliberate design element aimed at leveraging the benefits of fluorination, such as enhanced metabolic stability and binding affinity.

The synthesis of this compound typically involves the alkylation of 3,4,5-trifluoroaniline with a 2-methylpropyl halide. This reaction is a standard nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. Contemporary synthetic chemistry is also exploring more advanced methods, such as metallaphotoredox catalysis, for the construction of complex amines, which could offer alternative routes to this and similar compounds under mild conditions. The parent compound, 3,4,5-trifluoroaniline, can be used as a building block to synthesize a variety of other complex molecules, including those with applications in materials science for OLEDs and as potential inhibitors for viral replication. sigmaaldrich.comossila.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

3,4,5-trifluoro-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-6(2)5-14-7-3-8(11)10(13)9(12)4-7/h3-4,6,14H,5H2,1-2H3 |

InChI Key |

BCWCPCDEMYIGID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3,4,5 Trifluoro N 2 Methylpropyl Aniline and Analogous Compounds

Strategies for the Construction of Trifluorinated Aromatic Systems

The introduction of multiple fluorine atoms onto an aromatic ring requires specialized synthetic techniques. The strong electron-withdrawing nature of fluorine atoms can significantly alter the reactivity of the aromatic system, necessitating carefully chosen reaction conditions and catalysts.

Directed Ortho-Metalation Approaches to Polyfluorinated Anilines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organolithium intermediate that can be trapped by an electrophile. wikipedia.orgbaranlab.orgharvard.edu

For the synthesis of polyfluorinated anilines, the amino group itself is not an effective DMG due to its acidity. Therefore, it is often necessary to protect the aniline (B41778) nitrogen with a suitable DMG. Common protecting groups that also serve as effective DMGs include amides, carbamates, and silyl (B83357) groups. uwindsor.canih.gov The pivalamido group, for instance, has been shown to be a superior ortho-director compared to a methoxy (B1213986) group. sci-hub.se

The general principle involves the in-situ formation of a lithiated species ortho to the DMG, which can then be reacted with an electrophile. The choice of the organolithium reagent and solvent system is crucial for the success of the reaction, with reagents like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi) in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether being commonly employed. baranlab.orguwindsor.ca Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity by deaggregating the organolithium species. baranlab.org

While a powerful technique, the application of DoM to highly fluorinated anilines can be challenging. The electron-deficient nature of the polyfluorinated ring can influence the acidity of the aromatic protons and the stability of the resulting organolithium intermediate. Furthermore, the stability of ortho-lithiated carbamates is temperature-dependent, with some rearranging at temperatures above -78 °C in what is known as an anionic-Fries rearrangement. uwindsor.canih.gov

Table 1: Examples of Directed Ortho-Metalation on Aniline Derivatives

| Substrate | Directing Group | Base/Solvent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Pivaloylaniline | -NHCOtBu | n-BuLi / THF | (CH₃S)₂ | 2-(Methylthio)-N-pivaloylaniline | 78 | sci-hub.se |

| N-Pivaloyl-m-anisidine | -NHCOtBu, -OCH₃ | n-BuLi / THF | (CH₃S)₂ | 2-(Methylthio)-N-pivaloyl-m-anisidine | 82 | sci-hub.se |

| O-Aryl Carbamate | -OCONEt₂ | s-BuLi / TMEDA | Various | ortho-Functionalized Phenols | High | nih.gov |

Palladium-Catalyzed C-N Cross-Coupling Reactions for Aniline Synthesis

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org

The synthesis of polyfluorinated anilines via this method would typically involve the coupling of a polyfluorinated aryl halide with an appropriate amine. The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Ligands based on bulky, electron-rich phosphines have proven to be particularly effective. cmu.edu

For electron-deficient aryl halides, such as trifluorinated derivatives, the oxidative addition step is generally more facile. However, the subsequent steps can be influenced by the electronic nature of the substrates. The choice of base is also critical, with common bases including sodium tert-butoxide (NaOt-Bu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). cmu.edu

The scope of the Buchwald-Hartwig amination is broad, tolerating a wide range of functional groups on both the aryl halide and the amine. wikipedia.orgcmu.edu This makes it a versatile tool for the synthesis of complex aniline derivatives. Recent advancements have even enabled the use of ammonium (B1175870) salts as an ammonia (B1221849) equivalent for the preparation of primary anilines. semanticscholar.org

Table 2: Representative Palladium-Catalyzed Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Benzylamine (B48309) | Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene | RT | 98 | cmu.edu |

| 3-Bromoanisole | Aniline | Pd(OAc)₂ / (o-biphenyl)PCy₂ | K₃PO₄ | Dioxane | 110 | 95 | cmu.edu |

| 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 98 | wikipedia.org |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Precursors

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms. libretexts.org While not a direct method for aniline synthesis, it is a crucial tool for the preparation of functionalized aryl precursors that can subsequently be converted into anilines. For example, a bromo-substituted trifluorinated nitrobenzene (B124822) could be coupled with a boronic acid, followed by reduction of the nitro group to an amine.

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. acs.org

The synthesis of highly fluorinated biphenyls using this method can be challenging due to the potential for rapid deboronation of the electron-poor fluorinated boronic acids under basic conditions. acs.org Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields. acs.org For instance, the coupling of pentafluorophenylboronic acid requires specific conditions, such as the use of CsF and Ag₂O. acs.org

Despite these challenges, the Suzuki-Miyaura coupling remains a valuable method for accessing a wide range of polyfluorinated biaryl compounds, which can serve as versatile intermediates in the synthesis of complex molecules, including aniline derivatives. acs.orgmdpi.comresearchgate.netbeilstein-journals.orgnih.govnih.gov

Table 3: Examples of Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,4,5-Tetrafluoro-1-iodobenzene | 3,4,5-Trifluorophenylboronic Acid | Pd(PPh₃)₄ | CsF | Dioxane | 100 | 85 | acs.org |

| 3-Bromoaniline | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 92 | |

| 3-Chloroindazole | 5-Indoleboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 96 | nih.gov |

N-Alkylation Methodologies for Secondary Amines

Once the 3,4,5-trifluoroaniline (B67923) core is synthesized, the final step is the introduction of the 2-methylpropyl (isobutyl) group onto the nitrogen atom to form the target secondary amine. Several methodologies can be employed for this N-alkylation step.

Reductive Amination Protocols for N-Alkyl Aniline Formation

Reductive amination is a widely used and efficient method for the synthesis of amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 3,4,5-trifluoro-N-(2-methylpropyl)aniline, this would involve the reaction of 3,4,5-trifluoroaniline with isobutyraldehyde (B47883) (2-methylpropanal). The initially formed imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

This method offers a high degree of control and is generally high-yielding. The conditions are typically mild, which helps to preserve the sensitive functionalities that may be present on the aromatic ring.

Table 4: General Conditions for Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent | Solvent | General Conditions | Typical Yields |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Aldehyde/Ketone | NaBH₄, NaBH₃CN, H₂/Catalyst | Methanol, Ethanol, THF | Mild conditions, often at room temperature | Good to Excellent |

Alternative Alkylation Strategies Utilizing 2-Methylpropyl Halides

A more direct approach to the N-alkylation of 3,4,5-trifluoroaniline is the reaction with a 2-methylpropyl halide, such as 2-methylpropyl bromide or iodide. This nucleophilic substitution reaction requires the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity.

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the reaction.

A potential side reaction in this method is over-alkylation to form the tertiary amine. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, high selectivity for the desired secondary amine can be achieved. The use of alkyl tosylates as alkylating agents in the presence of a base is another viable alternative. psu.edu

Table 5: N-Alkylation of 3,4,5-Trifluoroaniline

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylpropyl Bromide | K₂CO₃ or NaH | DMF | 80-100 | 65-85 |

Multicomponent Reaction (MCR) Approaches to N-Trifluoroalkyl Anilines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules like N-alkylated anilines. While specific MCRs for this compound are not extensively detailed in readily available literature, analogous transformations provide a framework for its potential synthesis.

One relevant approach involves the reductive amination of an aldehyde with an aniline, which can be performed as a one-pot reaction. For the target molecule, this would involve reacting 3,4,5-trifluoroaniline with isobutyraldehyde. This process typically involves the initial formation of an imine, which is then reduced in situ to the desired N-alkylated aniline. This strategy is attractive from an industrial and green chemistry perspective as it combines multiple steps into a single, efficient process. nih.gov

Another potential MCR is the defluorinative alkylation of trifluoroacetaldehyde (B10831) N,O-acetal derivatives. This reaction proceeds through the elimination of a fluoride (B91410) ion, followed by the transfer of an alkyl group from an organometallic reagent to form a difluoroketone N,O-acetal. researchgate.net While this method focuses on trifluoromethyl groups, the principles of nucleophilic addition and elimination in fluorinated systems could be adapted for the synthesis of analogous compounds.

The table below illustrates examples of related N-alkylation reactions that, while not MCRs in the strictest sense, follow a one-pot protocol analogous to the principles of atom economy and step efficiency central to MCRs.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Aniline, Benzaldehyde | Rh-based heterogeneous catalyst, H₂ | 80 °C, 10 bar, 1 h, Microwave | Benzylamine | 98.2% |

| Nitroarenes, Aldehydes | Pd/C, Ammonium formate | Not specified | Secondary amines | Good |

| Anilines, Alcohols | Ruthenium complex | Not specified, "Borrowing Hydrogen" strategy | N-alkylated anilines | High |

Green Chemistry Principles in the Synthesis of Fluorinated Aniline Derivatives

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. The synthesis of fluorinated anilines, including this compound, can benefit significantly from these approaches.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research has demonstrated the feasibility of N-alkylation of anilines under solvent-free conditions or in environmentally benign media like water or ionic liquids. psu.eduacs.org

Ionic liquids (ILs) have emerged as promising alternative solvents due to their low vapor pressure, thermal stability, and recyclability. psu.edu They have been successfully employed in the N-alkylation of various anilines with alkyl halides. The choice of ionic liquid can influence reaction conversion and selectivity, with studies showing that ILs can minimize the common problem of over-alkylation, leading to higher yields of the desired N-monoalkylated product. psu.edu For instance, the reaction of aniline with ethyl iodide showed good selectivity for N-ethylaniline when conducted in specific ionic liquids like [bmim][Tf₂N]. psu.edu

Water is another ideal green solvent. Microwave-assisted double N-alkylation of aniline derivatives with alkyl dihalides has been efficiently performed in an aqueous potassium carbonate medium. acs.org This method not only accelerates the reaction but also simplifies product isolation through phase separation, thereby reducing the need for organic extraction solvents. acs.org

| Aniline Derivative | Alkylating Agent | Solvent/Condition | Key Advantage | Reference |

|---|---|---|---|---|

| Aniline | Ethyl iodide | Ionic Liquid ([bmim][Tf₂N]) | Good selectivity, minimized over-alkylation | psu.edu |

| Various anilines | Alkyl dihalides | Water, K₂CO₃, Microwave | Rapid reaction, simplified isolation | acs.org |

| 1,2-disubstituted benzimidazoles | Various | Solvent-free, Er(OTf)₃, Microwave | High yields (86-99%), short reaction times (5-12 min) | mdpi.com |

Catalytic methods offer significant advantages by reducing waste and energy consumption. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled.

Heterogeneous Catalysis: The N-alkylation of anilines can be achieved by reacting them with alcohols over zeolite catalysts of the pentasil type at elevated temperatures. google.com This process avoids the use of corrosive mineral acids often employed in traditional methods. google.com Furthermore, reductive amination of aldehydes with nitroarenes (which are reduced in situ to anilines) can be performed using supported metal catalysts, such as copper or iridium, in flow reactors. nih.govresearchgate.net For example, heterogeneous iridium catalysts prepared by pyrolyzing an ionic liquid with iridium chloride on activated carbon have shown high activity and selectivity for the reductive amination of aldehydes and ketones. researchgate.net Similarly, rhodium-based heterogeneous catalysts have been used effectively in microwave-assisted reductive aminations. nih.govresearchgate.net

Biocatalysis: The use of enzymes (biocatalysis) in the synthesis of fluorinated compounds is a growing area of interest. nih.gov While direct biocatalytic N-alkylation of 3,4,5-trifluoroaniline is not yet widely reported, enzymes offer the potential for high selectivity under mild conditions. The field of "fluorine biocatalysis" aims to expand the substrate scope of existing enzymes and engineer biosynthetic pathways to accept fluorinated precursors, which could pave the way for enzymatic routes to compounds like this compound. nih.gov

Microwave (MW) and ultrasound (US) irradiation are enabling technologies that can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions than conventional heating. unito.it

Microwave-Assisted Synthesis: Microwave heating has been successfully applied to numerous syntheses of N-heterocycles and N-alkylated amines. rsc.org The direct and efficient heating of polar molecules by microwaves can lead to spectacular accelerations. unito.it For example, the N-alkylation of amines with alcohols has been achieved using manganese(II) chloride as a catalyst under microwave conditions, offering excellent yields and a wide substrate scope. nih.gov Similarly, the synthesis of N-aryl azacycloalkanes from aniline derivatives was achieved in just 20 minutes under microwave irradiation in an aqueous medium, a significant improvement over conventional methods. acs.org

Ultrasonic-Assisted Synthesis: Ultrasound promotes reactions through acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. unito.it Sonochemistry has been used to develop greener protocols, for instance, in the synthesis of 1,3,5-triazine (B166579) derivatives in water. nih.gov In the context of catalyst preparation, ultrasound has been used to improve the dispersion and stability of rhodium nanoparticles on carbon supports for use in reductive amination reactions. nih.govresearchgate.net The combination of microwave and ultrasound can offer synergistic effects, leading to even faster and more selective transformations. unito.it

| Reaction Type | Energy Source | Catalyst/Support | Key Findings | Reference |

|---|---|---|---|---|

| N-alkylation of anilines | Microwave | MnCl₂ | Excellent yields, wide substrate scope, easy workup | nih.gov |

| Reductive amination | Microwave | Heterogeneous Rh catalysts | 98.2% yield of benzylamine at 80 °C, 10 bar H₂, 1 h | nih.gov |

| Oxidation of aniline | Microwave/Ultrasound | MnO₂/SiO₂ | Efficient preparation of azo/azoxy compounds | unito.it |

Iii. Theoretical and Computational Chemistry Investigations of 3,4,5 Trifluoro N 2 Methylpropyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine optimized geometry, vibrational frequencies, and a variety of electronic properties that govern the molecule's behavior. For 3,4,5-trifluoro-N-(2-methylpropyl)aniline, DFT would be employed to understand how the trifluorinated ring and the N-alkyl substituent influence its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. cdnsciencepub.com

From EHOMO and ELUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large energy gap, making them less reactive.

Chemical Potential (μ): Calculated as -(I + A) / 2. This describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index measures the propensity of a species to accept electrons. thaiscience.info

For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO, making the molecule less prone to oxidation compared to non-fluorinated aniline (B41778). The N-alkyl group, being electron-donating, would slightly counteract this effect. DFT calculations would precisely quantify these electronic effects.

Table 1: Illustrative Reactivity Descriptors for Substituted Anilines (Calculated via DFT) This table presents data for analogous compounds to illustrate the typical outputs of such an analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) | Data Source |

| p-Nitroaniline | -6.837 | -2.946 | 3.891 | 1.945 | 1.780 | thaiscience.info |

| p-Aminoaniline | -5.419 | -0.817 | 4.602 | 2.301 | 0.646 | thaiscience.info |

| p-Isopropylaniline | -5.731 | -0.434 | 5.297 | 2.648 | 0.628 | thaiscience.info |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method provides a detailed picture of the charge distribution and intramolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an antibonding orbital). researchgate.net

In this compound, significant interactions would be expected, including:

Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the phenyl ring (nN → π*C-C), which is characteristic of the amine group's resonance effect.

Hyperconjugative interactions involving the C-F bonds, where lone pairs on the fluorine atoms (nF) may interact with adjacent antibonding σ* orbitals.

Interactions between the N-alkyl group's σ bonds and the rest of the molecule.

These interactions stabilize the molecule and are crucial for understanding its electronic structure and reactivity. walisongo.ac.id

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table provides examples of the type of data generated in an NBO analysis for molecules with similar functional groups.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| n(N) | π(Cring-Cring) | High | Lone Pair → Antibond (Resonance) |

| n(F) | σ(Cring-Cring) | Moderate | Lone Pair → Antibond (Hyperconjugation) |

| σ(C-H) | σ*(C-N) | Low | Bond → Antibond (Hyperconjugation) |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. thaiscience.info

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom due to its lone pair and around the highly electronegative fluorine atoms. researchgate.netresearchgate.net A region of positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen, making it a potential hydrogen bond donor. researchgate.net The aromatic ring itself would display a complex potential surface influenced by the competing effects of the electron-donating amine group and the electron-withdrawing fluorine atoms.

Ab Initio Methods for Conformation and Energy Minimization

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, are often used for high-accuracy calculations of molecular geometries and energies.

For this compound, ab initio calculations would be crucial for determining the most stable three-dimensional structure (conformation). This involves optimizing the molecular geometry to find the lowest energy arrangement. Key conformational variables include the torsion angles defining the orientation of the 2-methylpropyl group relative to the plane of the trifluorophenyl ring and the pyramidalization at the nitrogen atom. researchgate.net By performing a potential energy surface scan, different stable conformers (local minima) and the energy barriers for rotation between them can be identified, providing insight into the molecule's structural preferences.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and the influence of the surrounding environment. researchgate.net

For this compound, an MD simulation would reveal:

Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature. This includes the rotation of the N-alkyl group and vibrations within the aromatic ring.

Solvent Effects: By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, MD can model how the solvent interacts with the solute. researchgate.net This is crucial for understanding properties in a solution, as solvent molecules can form hydrogen bonds (e.g., with the N-H group) and influence the conformational preferences of the molecule. rsc.org Properties such as the solvent-accessible surface area (SASA) and radial distribution functions can be calculated to quantify these interactions. acs.org

MD simulations thus bridge the gap between the theoretical properties of an isolated molecule and its behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters via Computational Modeling

No published data from computational modeling studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound are available.

Reaction Mechanism Studies through Computational Pathways

No published computational studies on the reaction mechanisms involving this compound, including the analysis of transition states and energy barriers, could be located.

Iv. Advanced Spectroscopic Characterization of 3,4,5 Trifluoro N 2 Methylpropyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method for determining the precise structure of 3,4,5-trifluoro-N-(2-methylpropyl)aniline by mapping the carbon-hydrogen framework and identifying the fluorine environments.

High-resolution ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the protons of the N-(2-methylpropyl) group.

Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern of the fluorine atoms, the two protons on the aniline (B41778) ring are chemically equivalent. These protons are expected to appear as a multiplet in the aromatic region (typically δ 6.0-7.0 ppm). The signal's multiplicity arises from coupling to the fluorine atoms at the meta-positions (⁴JHF).

Amine Proton (N-H): The secondary amine proton typically appears as a broad singlet. Its chemical shift can vary depending on solvent and concentration but is generally found in the δ 3.5-4.5 ppm range.

2-Methylpropyl Protons: The side chain presents three distinct proton environments:

The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the nitrogen atom are expected to appear as a doublet, due to coupling with the single methine proton.

The single methine proton (-CH-) will appear as a multiplet (septet or nonet) due to coupling with the adjacent methylene and methyl protons.

The six equivalent protons of the two methyl groups (-CH₃) will appear as a doublet in the upfield region (δ 0.9-1.2 ppm), resulting from coupling to the methine proton.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (2H, H-2/H-6) | 6.3 - 6.6 | t (triplet) | ⁴JHF ≈ 2-3 Hz |

| N-H (1H) | 3.6 - 4.2 | br s (broad singlet) | - |

| -CH₂- (2H) | 2.9 - 3.1 | d (doublet) | ³JHH ≈ 7 Hz |

| -CH- (1H) | 1.8 - 2.0 | m (multiplet) | ³JHH ≈ 7 Hz |

| -CH₃ (6H) | 0.9 - 1.1 | d (doublet) | ³JHH ≈ 7 Hz |

¹³C NMR spectroscopy is used to analyze the carbon framework of the molecule. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the aromatic carbons and introduces complex carbon-fluorine (C-F) coupling patterns.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

The carbon atom attached to the nitrogen (C-1) will be shifted downfield.

The carbons directly bonded to fluorine (C-3, C-4, C-5) will show large one-bond C-F coupling constants (¹JCF) and will be significantly downfield.

The carbons ortho (C-2, C-6) and meta (C-3, C-5) to the fluorine atoms will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

2-Methylpropyl Carbons: Three signals are anticipated for the aliphatic side chain, corresponding to the -CH₂-, -CH-, and -CH₃ carbons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-4 | 150 - 155 | ¹JCF ≈ 240-250 (dt) |

| C-3 / C-5 | 135 - 140 | ¹JCF ≈ 245-255 (dd) |

| C-1 | 132 - 136 | - |

| C-2 / C-6 | 98 - 102 | ²JCF ≈ 15-20 (t) |

| -CH₂- | 52 - 55 | - |

| -CH- | 28 - 31 | - |

| -CH₃ | 20 - 22 | - |

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. For this compound, the symmetry of the substitution pattern leads to two distinct fluorine environments.

F-4: The fluorine atom at the C-4 position is unique and is coupled to the two equivalent fluorine atoms at C-3 and C-5. This will result in a signal that is a triplet.

F-3 and F-5: These two fluorine atoms are chemically equivalent and are coupled to the single fluorine atom at C-4. This will produce a single signal that appears as a doublet.

The chemical shifts for fluorine atoms on a benzene (B151609) ring are typically found in the range of δ -130 to -165 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JFF, Hz) |

|---|---|---|---|

| F-4 | -155 to -165 | t (triplet) | ³JFF ≈ 20 Hz |

| F-3 / F-5 | -130 to -140 | d (doublet) | ³JFF ≈ 20 Hz |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, COSY would show a clear correlation pathway within the isobutyl group: from the -CH₃ protons to the -CH- proton, and from the -CH- proton to the -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the isobutyl group (-CH₃, -CH-, -CH₂-) and the aromatic ring (C-2/H-2, C-6/H-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is essential for establishing connectivity across the molecule. Key expected correlations include:

From the -CH₂- protons to the C-1 of the aniline ring, confirming the N-alkylation site.

From the N-H proton to the adjacent -CH₂- carbon and the C-1 carbon.

From the aromatic protons (H-2/H-6) to neighboring carbons (C-1, C-3/C-5, C-4), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would be expected to show cross-peaks between the protons of the -CH₂- group and the aromatic protons at the H-2 and H-6 positions, providing conformational information about the orientation of the alkyl chain relative to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a characteristic fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The IR spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of the bonds present.

N-H Stretch: A moderate, sharp absorption band characteristic of a secondary amine N-H bond is expected in the 3350–3450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutyl group will result in strong bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Benzene ring stretching vibrations produce characteristic bands in the 1500–1600 cm⁻¹ region.

C-F Stretch: The most intense bands in the spectrum are expected to be the C-F stretching vibrations, which typically appear in the 1100–1350 cm⁻¹ range. The presence of multiple fluorine atoms will likely result in several strong, complex absorption bands in this region.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium |

| C-H Stretch | Aromatic | 3030 - 3100 | Weak-Medium |

| C-H Stretch | Aliphatic (-CH₃, -CH₂, -CH-) | 2870 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1610, 1500 - 1520 | Medium-Strong |

| N-H Bend | Secondary Amine | 1500 - 1550 | Medium |

| C-N Stretch | Aryl-Alkyl Amine | 1250 - 1340 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1100 - 1350 | Very Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, and this is known as Raman scattering. The energy difference, known as the Raman shift, corresponds to the energy of vibrational modes of the molecule.

For this compound, a Raman spectrum would reveal a series of peaks corresponding to its specific molecular vibrations. Key vibrational modes would include:

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the trifluorinated benzene ring would produce characteristic peaks, typically in the 1400-1650 cm⁻¹ region.

C-F Stretching: The strong carbon-fluorine bonds would exhibit stretching vibrations at specific frequencies, providing direct evidence of the fluorination pattern.

C-N Stretching: The stretching of the bond between the aniline nitrogen and the aromatic ring, as well as the bond between the nitrogen and the 2-methylpropyl group, would give rise to distinct Raman signals.

N-H Bending: The bending vibration of the secondary amine's N-H bond would also be observable.

Alkyl C-H Vibrations: The various stretching and bending modes of the C-H bonds in the 2-methylpropyl (isobutyl) group would appear in the spectrum, typically in the 2800-3000 cm⁻¹ (stretching) and 1300-1500 cm⁻¹ (bending) regions.

Without experimental data, a specific data table of Raman shifts and their corresponding vibrational assignments for this compound cannot be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrometry experiment of this compound, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments.

The expected key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this could involve the loss of an isopropyl radical from the N-(2-methylpropyl) group, leading to a resonance-stabilized cation.

Loss of the N-Alkyl Group: Cleavage of the bond between the nitrogen and the 2-methylpropyl group would result in the formation of a 3,4,5-trifluoroanilinium radical cation.

Fragmentation of the Aromatic Ring: While aromatic rings are generally stable, fragmentation can occur, potentially involving the loss of fluorine or other small neutral molecules.

A detailed data table of m/z values and the identities of the corresponding fragments for this compound is not available in the absence of experimental mass spectra.

X-ray Crystallography for Solid-State Molecular Structure

A successful X-ray crystallographic study of this compound would provide definitive information about its solid-state structure, including:

The planarity or any distortion of the trifluorinated benzene ring.

The precise bond lengths of the C-F, C-N, and C-C bonds.

The conformation of the N-(2-methylpropyl) substituent relative to the aromatic ring.

The unit cell parameters of the crystal lattice.

As no crystallographic data for this specific compound has been reported, a data table of its crystal system, space group, and unit cell dimensions cannot be provided.

Elucidation of Intermolecular Interactions in Crystalline State

In addition to the intramolecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. For this compound, key intermolecular interactions would likely include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···F or N-H···N hydrogen bonds with neighboring molecules. The fluorine atoms, being electronegative, could act as weak hydrogen bond acceptors.

π-π Stacking: The electron-deficient trifluorinated aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal packing.

Van der Waals Forces: These general attractive forces would be present between all molecules in the crystal.

Without a determined crystal structure, a detailed analysis and a data table of specific intermolecular interaction distances and angles for this compound cannot be generated.

V. Reaction Mechanisms and Derivatization Chemistry of 3,4,5 Trifluoro N 2 Methylpropyl Aniline

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The N-(2-methylpropyl)amino group significantly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions, by donating its lone pair of electrons into the π-system. However, the three fluorine atoms exert a powerful inductive electron-withdrawing effect, which deactivates the ring.

In the case of 3,4,5-trifluoro-N-(2-methylpropyl)aniline, the para position (position 4) is substituted with a fluorine atom. Therefore, electrophilic substitution is directed to the ortho positions (2 and 6). The strong deactivating effect of the fluorine atoms makes these reactions less favorable compared to non-fluorinated anilines. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions would need to be harsher than for aniline (B41778) itself, and the yields may be lower due to the deactivating nature of the trifluorinated ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH-R | Electron-donating | Activating | Ortho, Para |

Nucleophilic Reactions at the Nitrogen Center

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.orglibretexts.org It can participate in reactions such as alkylation, acylation, and sulfonylation. However, the strong electron-withdrawing effect of the 3,4,5-trifluorophenyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to non-fluorinated N-alkylanilines. masterorganicchemistry.com

For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding amide. The reaction rate would be slower than that of N-isobutylaniline due to the reduced nucleophilicity of the nitrogen center. This reduced reactivity can be advantageous in controlling reactions and preventing side reactions. masterorganicchemistry.com

Radical Reactions Involving Aniline Moieties

Aniline derivatives can undergo radical reactions, often initiated by single-electron transfer (SET) to form an aminium radical cation. nih.govnih.govacs.org In the case of this compound, oxidation can lead to the formation of a nitrogen-centered radical cation. nih.gov These intermediates are highly reactive and can participate in various transformations, including C-N bond formation and polymerization. nih.govresearchgate.net

Photochemical methods can also be employed to generate radical species. nih.govacs.org For example, under visible light irradiation in the presence of a suitable photocatalyst, aniline derivatives can react with fluoroalkylating agents. The formation of an electron donor-acceptor (EDA) complex between the aniline and a reagent can facilitate radical formation upon photoirradiation. nih.govacs.org The resulting radical intermediates can then undergo further reactions, leading to the functionalization of the aniline derivative.

Formation of Polymeric Materials from this compound Monomer

Aniline and its derivatives are well-known to undergo oxidative polymerization to form polyaniline (PANI), a conducting polymer. kpi.uanih.govresearchgate.net The polymerization of this compound would likely proceed through a similar mechanism. The process is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. researchgate.net

The mechanism involves the following key steps:

Initiation: Oxidation of the monomer to form a radical cation. researchgate.net

Propagation: The radical cation attacks a neutral monomer, typically at the para position, to form a dimer radical cation. This process continues, leading to chain growth. The coupling is predominantly "head-to-tail". orientjchem.org

Termination: The reaction is terminated by various processes, including the coupling of two radical chains or reaction with other species in the medium. researchgate.net

The presence of the N-(2-methylpropyl) group and the fluorine atoms would influence the polymerization. The bulky N-alkyl group can introduce steric hindrance, potentially affecting the rate of polymerization and the final molecular weight of the polymer. nih.gov The electron-withdrawing fluorine atoms can make the initial oxidation of the monomer more difficult, requiring stronger oxidizing conditions. nih.gov

The microstructure and topology of the resulting polymer, poly(this compound), would be significantly influenced by the substituents on the monomer unit. researchgate.netnih.govresearchgate.net

Microstructure: The bulky N-(2-methylpropyl) group would likely lead to a less ordered polymer structure compared to unsubstituted polyaniline. This steric hindrance would disrupt the packing of the polymer chains, leading to a more amorphous morphology. The fluorine atoms, due to their size and electronegativity, would also affect interchain interactions.

Topology: The polymerization of N-substituted anilines generally leads to linear polymers, as the substitution on the nitrogen prevents branching at this position. nih.govacs.org However, the steric hindrance from the N-isobutyl group might lead to a lower degree of polymerization compared to less hindered N-alkylanilines. nih.gov The properties of the resulting polymer, such as solubility and conductivity, would be a direct consequence of this microstructure and topology. The presence of the alkyl group is expected to increase the solubility of the polymer in organic solvents. researchgate.net

Complexation and Ligand Chemistry with Metal Centers

The nitrogen atom in this compound can donate its lone pair of electrons to a metal center, allowing it to function as a ligand in coordination complexes. orientjchem.orgtsijournals.comresearchgate.net The coordination ability of this ligand is influenced by both electronic and steric factors.

The electron-withdrawing trifluorophenyl group diminishes the electron-donating ability of the nitrogen atom, potentially leading to weaker metal-ligand bonds compared to complexes with non-fluorinated aniline ligands. researchgate.net Conversely, the presence of fluorine atoms can enhance the stability of the resulting complexes in certain cases and influence their electrochemical properties.

The bulky N-(2-methylpropyl) group imposes steric constraints around the nitrogen donor atom, which can affect the coordination geometry and the number of ligands that can coordinate to a metal center. This steric hindrance can be utilized to control the structure and reactivity of the resulting metal complexes. rsc.org Schiff base derivatives of anilines are also widely used to form stable complexes with various transition metals. mdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Aniline |

| Ammonium persulfate |

| N-isobutylaniline |

| Polyaniline (PANI) |

Coordination Chemistry of Aniline Derivatives

Aniline and its derivatives are versatile ligands in coordination chemistry, typically binding to metal centers through the lone pair of electrons on the nitrogen atom. The coordination behavior is significantly influenced by the electronic and steric properties of substituents on the aromatic ring and the nitrogen atom.

The basicity of the aniline nitrogen, a key determinant of its coordinating ability, is modulated by the electronic nature of the substituents. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, increasing its basicity and making it a stronger Lewis base. doubtnut.compearson.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen through inductive and resonance effects, thereby reducing its basicity and weakening its donor capability. doubtnut.comresearchgate.netpsu.edu The position of the substituent also plays a critical role; resonance effects are most pronounced for substituents at the ortho and para positions. pearson.com

In the case of this compound, the three fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This significantly reduces the electron density on the aniline nitrogen, making it a much weaker base compared to unsubstituted aniline. ossila.com Consequently, it is expected to be a poor ligand for metal ions, requiring highly electrophilic or "hard" metal centers for coordination. nih.gov The N-isobutyl group introduces steric bulk around the nitrogen donor atom, which can further influence the geometry and stability of the resulting metal complexes.

The coordination sphere of a metal complex can be filled by a combination of aniline-based ligands, halide ions, and solvent molecules. theopenscholar.comresearchgate.net The stability and structure of these complexes are a result of the interplay between the electronic properties of the aniline ligand and the steric demands of both the ligand and the other coordinating species. A family of Nickel(II) halide complexes with various substituted anilines demonstrates this principle, where all the complexes are six-coordinate, adopting a pseudo-octahedral geometry. theopenscholar.comresearchgate.net

| Complex | Aniline Ligand | Other Ligands | Coordination Geometry |

|---|---|---|---|

| [Ni(4-Mean)₄Cl₂] | 4-methylaniline (EDG) | Cl⁻ | Pseudo-octahedral |

| [Ni(4-Clan)₂Cl₂(MeOH)₂] | 4-chloroaniline (EWG) | Cl⁻, Methanol (B129727) | Pseudo-octahedral |

| [Ni(4-Clan)₂Br₂(EtOH)₂] | 4-chloroaniline (EWG) | Br⁻, Ethanol | Pseudo-octahedral |

| [Ni(3-MeOan)₄Cl₂] | 3-methoxyaniline (EWG-inductive, EDG-resonance) | Cl⁻ | Pseudo-octahedral |

| [Ni(4-MeOan)₄Cl₂] | 4-methoxyaniline (EDG) | Cl⁻ | Pseudo-octahedral |

Design and Synthesis of this compound-based Ligands

The design of ligands based on this compound must take into account its unique electronic and steric characteristics. The electron-deficient nature of the aromatic ring and the low basicity of the nitrogen atom make it a weak coordinating agent on its own. Therefore, effective ligand design strategies would involve the introduction of additional donor groups to create multidentate chelating ligands, thereby increasing the stability of the resulting metal complexes through the chelate effect.

A common and versatile method for converting anilines into multidentate ligands is through the formation of Schiff bases. jocpr.cominternationaljournalcorner.com This involves the condensation reaction between the primary or secondary amine of the aniline derivative and an aldehyde or ketone containing another donor atom. For instance, reacting this compound with an aldehyde bearing a hydroxyl, pyridyl, or other coordinating group in a suitable position can yield bidentate or tridentate ligands.

Proposed Synthetic Route: Schiff Base Condensation

A potential route to a bidentate [N,O] ligand involves the reaction of this compound with salicylaldehyde (B1680747). The hydroxyl group of salicylaldehyde provides the second coordination site. The synthesis would proceed via a condensation reaction, typically catalyzed by an acid or base, with the removal of water to drive the reaction to completion. jocpr.com

The key steps in the synthesis would be:

N-dealkylation or functionalization: As this compound is a secondary amine, a direct Schiff base condensation at the nitrogen is not straightforward. A more viable strategy would involve functionalizing the aniline ring itself, for example, by introducing a formyl or amino group that can then be used to build the ligand structure.

Alternative approach using 3,4,5-Trifluoroaniline (B67923): A more direct approach would be to start with 3,4,5-trifluoroaniline. This primary amine can readily undergo Schiff base condensation with a suitable aldehyde (e.g., salicylaldehyde) to form an imine. The resulting Schiff base ligand could then be N-alkylated with a 2-methylpropyl group in a subsequent step. Transition metal-catalyzed N-alkylation reactions are well-established methods for this type of transformation. nih.govacs.orgresearchgate.netresearchgate.net

| Step | Reaction | Reactants | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Schiff Base Formation | 3,4,5-Trifluoroaniline, Salicylaldehyde | Ethanol, reflux, catalytic acid/base | (E)-2-(((3,4,5-trifluorophenyl)imino)methyl)phenol |

| 2 | N-Alkylation | Imine product from Step 1, 1-bromo-2-methylpropane | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), heat | N-(2-hydroxybenzyl)-3,4,5-trifluoro-N-(2-methylpropyl)aniline (after reduction of imine) or corresponding iminium salt |

Note: The N-alkylation of the imine in Step 2 might be complex and could be preceded by reduction of the imine to a secondary amine before alkylation.

The strong electron-withdrawing effect of the trifluorinated ring would decrease the nucleophilicity of the starting aniline, potentially requiring more forcing conditions for both the Schiff base formation and subsequent N-alkylation steps compared to non-fluorinated analogues. The resulting fluorinated ligands would be expected to form complexes with distinct electronic properties, potentially influencing the catalytic activity or photophysical characteristics of the metal center. fu-berlin.de

Vi. Applications in Supramolecular Chemistry and Advanced Materials Science Excluding Prohibited Areas

Supramolecular Assembly Driven by Non-Covalent Interactions

The predictable and directional nature of non-covalent interactions allows for the programmed self-assembly of molecules into larger, well-defined architectures. In the case of N-substituted aniline (B41778) derivatives, a combination of hydrogen bonds, π-π stacking, and other weak interactions dictates the final supramolecular structure.

Hydrogen bonding and π-π stacking are primary forces governing the molecular self-assembly of aromatic compounds. The trifluorination pattern on the aniline ring of 3,4,5-trifluoro-N-(2-methylpropyl)aniline plays a critical role in modulating these interactions.

The N-H group of the secondary amine acts as a hydrogen bond donor, while the electronegative fluorine atoms can serve as weak hydrogen bond acceptors. researchgate.netucla.edu This can lead to the formation of intermolecular N-H···F hydrogen bonds, a type of interaction that, while weaker than conventional hydrogen bonds, can contribute significantly to the stability of crystal packing. nih.gov Furthermore, the nitrogen atom itself can act as a hydrogen bond acceptor.

The introduction of three fluorine atoms renders the aromatic ring electron-deficient. This property is crucial for its participation in π-π stacking interactions. Electron-deficient aromatic rings preferentially stack with electron-rich rings in a face-to-face or offset arrangement, driven by electrostatic and dispersion forces. researchgate.net The strength of these interactions is often enhanced compared to the stacking of non-fluorinated analogues. researchgate.netrsc.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of robust, extended networks in the solid state. nih.govunito.it

Table 1: Key Non-Covalent Interactions Involving this compound Moiety

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | N-H | N, F | Directs molecular orientation and forms chains or sheets. researchgate.netnih.gov |

| π-π Stacking | Trifluorophenyl ring (π-acidic) | Electron-rich aromatic systems (π-basic) | Promotes columnar or layered structures. researchgate.net |

The self-assembly of N-substituted aniline derivatives is a well-documented phenomenon that leads to a variety of ordered supramolecular structures. researchgate.netbeilstein-journals.org The specific architecture is a result of the balance between the directional interactions of the aniline core and the steric demands of the N-substituent.

Integration into Polymer Architectures for Specific Material Functions

The incorporation of fluorinated moieties into polymer structures is a widely used strategy to enhance material properties such as thermal stability, chemical resistance, and hydrophobicity, and to modify electronic characteristics. This compound can be integrated into polymer architectures either as a monomeric unit or as a pendant group.

When used as a monomer, the secondary amine provides a reactive site for polymerization reactions, for example, through condensation with other monomers to form polyamides or through oxidative polymerization. acs.orgresearchgate.net The resulting polymers would feature the trifluorinated ring as an integral part of the backbone, potentially leading to materials with high thermal stability and specific optoelectronic properties.

Alternatively, the molecule can be attached as a side chain to a pre-existing polymer backbone. This approach allows for the precise tuning of surface properties. For instance, the hydrophobic nature of the trifluorinated isobutyl aniline moiety could be used to create water-repellent surfaces. The electron-withdrawing character of the ring could also be harnessed in polymers designed for electronic applications, such as dielectric materials or charge-transport layers in organic electronic devices.

Role as Building Blocks in Advanced Synthetic Targets

Fluorinated organic compounds are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. youtube.comtcichemicals.com this compound serves as a valuable synthetic intermediate, providing a scaffold that combines a trifluorinated phenyl ring with a secondary amine, offering multiple avenues for further chemical modification.

The presence of the amine group allows for a wide range of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions to form more complex molecular architectures. ossila.comnih.gov The trifluorinated ring is generally resistant to oxidative degradation and can direct substitution reactions to specific positions. ossila.com

This compound can be a key precursor in the multi-step synthesis of complex heterocyclic systems or other advanced targets. For example, derivatives of fluorinated anilines are used to synthesize molecules for applications in medicinal chemistry and materials science, where the fluorine atoms are installed to enhance metabolic stability or to tune the electronic properties of the final molecule. nih.govossila.comwur.nl The specific substitution pattern of this compound makes it a unique starting material for targets where this precise electronic and steric profile is required.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| N-Acylation | Acyl Halides / Anhydrides | Amides | Pharmaceutical intermediates |

| Buchwald-Hartwig Amination | Aryl Halides / Pd catalyst | Triarylamines | Organic electronics |

| Pictet-Spengler Reaction | Aldehydes / Acid catalyst | Tetrahydroisoquinolines | Biologically active heterocycles |

Vii. Future Research Trajectories and Open Questions

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The current synthesis of 3,4,5-trifluoro-N-(2-methylpropyl)aniline typically involves the N-alkylation of 3,4,5-trifluoroaniline (B67923). While effective, future research will likely focus on developing more atom-economical and sustainable synthetic methods. Atom economy is a principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product.

Future synthetic strategies could explore:

Catalytic N-alkylation: The use of transition metal or organocatalysts could enable the use of more benign alkylating agents than alkyl halides, potentially proceeding under milder reaction conditions and reducing waste.

One-pot synthesis: Developing a one-pot procedure, where multiple reaction steps are carried out in the same reactor, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. mdpi.comnih.gov

Flow chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. Applying flow chemistry to the synthesis of this compound could lead to a more efficient and controlled manufacturing process.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic N-alkylation | Higher atom economy, milder conditions, reduced waste | Development of efficient and recyclable catalysts |

| One-Pot Synthesis | Increased efficiency, reduced purification steps, less solvent waste | Optimization of reaction cascades and compatibility of reagents |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability | Reactor design and optimization of flow conditions |

Advanced Computational Models for Predicting Complex Molecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, advanced computational models can provide deep insights into its electronic structure and how it interacts with other molecules.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) studies: DFT calculations can be employed to investigate the compound's geometry, electronic properties, and vibrational spectra. tandfonline.comresearchgate.netnih.gov These studies can help in understanding the influence of the trifluoro-substitution on the aniline (B41778) ring and the N-(2-methylpropyl) group on its reactivity and intermolecular interactions.

Modeling non-covalent interactions: The fluorine atoms in the molecule can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial in determining its crystal packing and interaction with biological targets. nih.govresearchgate.netacs.orgresearchgate.netillinois.edunih.govresearchgate.netrsc.orgresearchgate.net Advanced computational methods can be used to accurately model these weak interactions and predict the formation of supramolecular structures.

Predicting reactivity and spectroscopic properties: Computational models can predict the molecule's reactivity towards different reagents and help in the interpretation of its spectroscopic data, such as NMR and IR spectra. dntb.gov.ua

Exploration of New Spectroscopic Techniques for Dynamic Studies

Spectroscopic techniques are indispensable for characterizing the structure and dynamics of molecules. For this compound, the presence of fluorine atoms opens the door to specialized NMR techniques.

Future research in this area will likely involve:

Fluorine-19 (¹⁹F) NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. numberanalytics.comnumberanalytics.comnih.gov It can provide detailed information about the electronic environment of the fluorine atoms and can be used to study conformational changes and intermolecular interactions.

Dynamic NMR (DNMR): DNMR techniques can be used to study dynamic processes such as bond rotations and conformational equilibria. acs.orgacs.org For this compound, DNMR could be used to investigate the rotational barrier around the C-N bond and the conformational dynamics of the 2-methylpropyl group.

In-situ spectroscopic monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (FTIR spectroscopy) and Raman spectroscopy, can provide real-time information about the progress of reactions involving this compound. mt.com This can be particularly useful for optimizing reaction conditions and understanding reaction mechanisms.

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine atoms, conformational analysis, intermolecular interactions | Characterization of electronic effects of substituents, study of hydrogen/halogen bonding |

| Dynamic NMR (DNMR) | Rates of dynamic processes (e.g., bond rotation, conformational exchange) | Determination of rotational barriers and conformational preferences |

| In-situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reaction progress, identification of intermediates | Optimization of synthetic routes and mechanistic studies |

Expanding the Scope of Derivatization Chemistry for Functional Materials

The unique properties imparted by the trifluorinated aniline core make this compound a valuable building block for the synthesis of functional materials.

Future research will likely explore its derivatization to create materials with applications in:

Organic electronics: Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the resulting materials.

Polymers: Incorporation of the 3,4,5-trifluoroaniline moiety into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. colab.wsrsc.orgresearchgate.netnih.gov

Pharmaceuticals and agrochemicals: The presence of fluorine can significantly impact the metabolic stability, lipophilicity, and biological activity of molecules. Derivatization of this compound could lead to the discovery of new drug candidates and agrochemicals. acs.orgwikipedia.org

Unraveling Complex Supramolecular Architectures Involving Fluorinated Anilines

The study of how molecules assemble into larger, ordered structures through non-covalent interactions is known as supramolecular chemistry. The trifluorinated phenyl ring and the N-H group in this compound provide sites for hydrogen and halogen bonding, which can direct the formation of complex supramolecular architectures.

Future research in this area will focus on:

Crystal engineering: By understanding the interplay of hydrogen bonds, halogen bonds, and other intermolecular forces, it may be possible to design and synthesize crystalline materials of this compound and its derivatives with desired structures and properties. nih.govacs.orgresearchgate.net

Co-crystallization: The formation of co-crystals with other molecules can be used to modify the physicochemical properties of the compound, such as solubility and melting point.

Self-assembly in solution and on surfaces: Investigating the self-assembly behavior of this molecule in solution and on surfaces could lead to the development of new functional nanomaterials.

Q & A

Q. What are the optimized synthetic routes for 3,4,5-trifluoro-N-(2-methylpropyl)aniline, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of 3,4,5-trifluoroaniline with 2-methylpropyl bromide. Key parameters include:

- Base selection : Potassium carbonate or sodium hydride is used to deprotonate the aniline nitrogen, enhancing nucleophilicity for alkylation .

- Solvent and temperature : Reactions in dimethylformamide (DMF) at 80–100°C under reflux improve reaction rates and purity .

- Purification : Distillation or column chromatography removes unreacted alkyl halides and byproducts. Yields typically range from 65% to 85% depending on stoichiometric ratios .

Q. How can spectroscopic techniques (NMR, LCMS, HPLC) characterize structural and purity attributes of this compound?

- NMR : NMR identifies fluorine substitution patterns (δ = -135 to -145 ppm for meta/para fluorines), while NMR resolves alkyl chain protons (δ 1.0–1.2 ppm for isobutyl CH) .

- LCMS/HPLC : LCMS (e.g., m/z 255 [M+H]) confirms molecular weight, while HPLC retention times (e.g., 1.4–1.7 minutes under SMD-TFA05 conditions) assess purity .

- IR spectroscopy : N-H stretching (3350–3450 cm) and C-F vibrations (1100–1250 cm) validate functional groups .

Q. What are the primary chemical reactions involving this compound, and how do substituents affect reactivity?

- Electrophilic substitution : Fluorine atoms deactivate the aromatic ring, directing nitration/sulfonation to the para position relative to the amine .

- Oxidation/Reduction : The trifluoromethyl group stabilizes intermediates during oxidation to nitro derivatives, while catalytic hydrogenation reduces the amine to secondary products .

- Nucleophilic displacement : The isobutyl group undergoes substitution with thiols or halides under basic conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence regioselectivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms decrease ring electron density, favoring oxidative coupling at the less hindered positions. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the 2-position (relative to the amine), as confirmed by DFT calculations and X-ray crystallography . Contradictory data arise when steric hindrance from the isobutyl group overrides electronic effects, necessitating case-by-case analysis .

Q. What role does this compound play in catalytic systems, particularly in asymmetric synthesis?

- Ligand design : The bulky isobutyl group and fluorine substituents create chiral environments in palladium-catalyzed allylic alkylation, achieving enantiomeric excess (ee) >90% in sp-sp bond formation .

- Photoredox catalysis : Fluorine’s inductive effect stabilizes radical intermediates in metallaphotoredox amination, enabling C–N bond formation with alkenes .

Q. How does photostability impact applications in optoelectronic materials?

UV-vis studies show reversible photoisomerization between enol and keto forms under laser irradiation, attributed to fluorine’s electron-withdrawing effects stabilizing excited states. This property is critical for designing organic photoresponsive materials . Degradation pathways (e.g., defluorination under prolonged UV exposure) require mitigation via encapsulation or additive stabilization .

Q. What methodologies elucidate the compound’s biological interactions, particularly with enzymes?

- Molecular docking : The trifluoromethyl group exhibits hydrophobic interactions with cytochrome P450 active sites, inhibiting metabolic degradation (IC = 12 µM) .

- Kinetic studies : Stopped-flow spectroscopy reveals pseudo-first-order binding kinetics (k = 1.2 × 10 Ms) with acetylcholinesterase, suggesting neuropharmacological potential .

Data Contradictions and Resolutions

- Synthetic yields : Conflicting reports on alkylation efficiency (65% vs. 85%) stem from solvent purity and base strength variations. Standardized protocols (e.g., anhydrous DMF, freshly distilled KCO) resolve discrepancies .

- Biological activity : While antimicrobial MIC values vary (32–128 µg/mL), substituent tuning (e.g., replacing isobutyl with ethyl) enhances potency, indicating structure-activity relationships require further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |